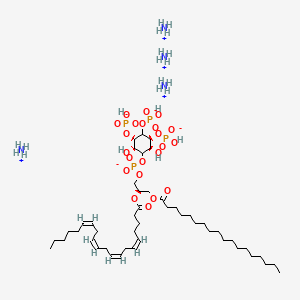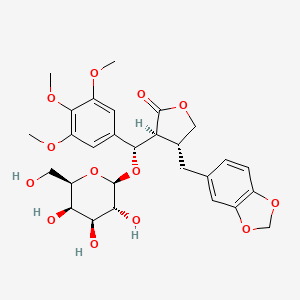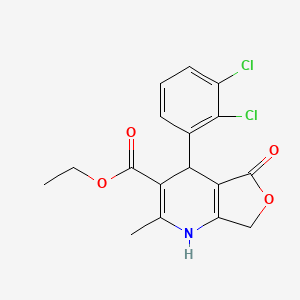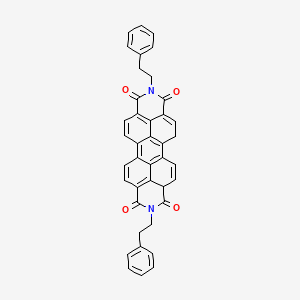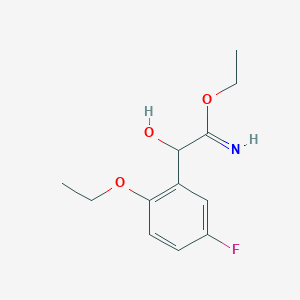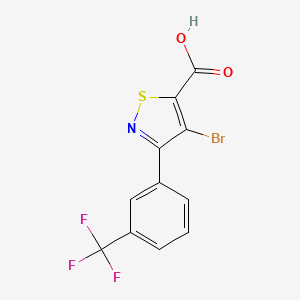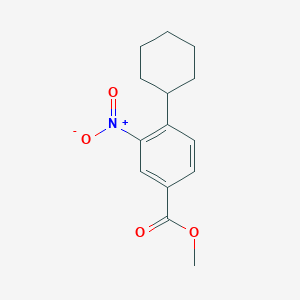
N,N,4-trideuterio-2,3-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4-trideuterio-2,3-dimethylaniline: is a deuterated derivative of 2,3-dimethylaniline, an organic compound that belongs to the class of aromatic amines. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The compound can be synthesized by alkylating aniline with deuterated methyl iodide (CD3I) under basic conditions. The reaction typically involves heating aniline with CD3I in the presence of a base such as potassium carbonate.
Deuterium Exchange: Another method involves the deuterium exchange of 2,3-dimethylaniline with deuterium oxide (D2O) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms.
Industrial Production Methods: The industrial production of N,N,4-trideuterio-2,3-dimethylaniline is similar to that of its non-deuterated counterpart, involving large-scale alkylation reactions with deuterated reagents. The process requires stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N,N,4-trideuterio-2,3-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form deuterated derivatives of aniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Deuterated nitroso or nitro compounds.
Reduction: Deuterated aniline derivatives.
Substitution: Deuterated nitro, sulfonic, or halogenated compounds.
科学研究应用
Chemistry:
Isotope Labeling: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium atoms.
NMR Spectroscopy: Deuterium atoms provide distinct signals in NMR spectroscopy, aiding in structural elucidation.
Biology:
Metabolic Studies: Used to study metabolic pathways and enzyme mechanisms by tracking the deuterium atoms.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs by replacing hydrogen with deuterium, which can alter the metabolic stability of the compound.
Industry:
Material Science: Used in the development of deuterated materials with unique properties for various industrial applications.
作用机制
The mechanism of action of N,N,4-trideuterio-2,3-dimethylaniline involves its interaction with molecular targets through its aromatic amine group. The presence of deuterium atoms can influence the compound’s reactivity and interaction with enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, altering their activity and downstream signaling pathways.
相似化合物的比较
N,N-dimethylaniline: The non-deuterated counterpart with similar chemical structure but different physical properties.
2,3-dimethylaniline: Another non-deuterated analog with similar reactivity but different isotopic composition.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes N,N,4-trideuterio-2,3-dimethylaniline unique for isotopic labeling studies.
Altered Reactivity: The deuterium atoms can alter the compound’s reactivity and stability, making it useful in specific scientific applications.
属性
分子式 |
C8H11N |
|---|---|
分子量 |
124.20 g/mol |
IUPAC 名称 |
N,N,4-trideuterio-2,3-dimethylaniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i4D/hD2 |
InChI 键 |
VVAKEQGKZNKUSU-JJBFAFJOSA-N |
手性 SMILES |
[2H]C1=CC=C(C(=C1C)C)N([2H])[2H] |
规范 SMILES |
CC1=C(C(=CC=C1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
